3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Description
3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry due to its presence in pharmacologically active natural products (e.g., graphislactones, alternariol) and its versatility in drug design . The compound features a tetrahydrobenzo[c]chromen-6-one core substituted with ethoxy groups at positions 3 and 4. This modification aims to optimize electronic, steric, and pharmacokinetic properties for enhanced biological activity. The ethoxy groups likely influence solubility, metabolic stability, and target binding compared to other substituents.
Properties
IUPAC Name |
3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-19-14-10-9-12-11-7-5-6-8-13(11)17(18)21-15(12)16(14)20-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUPWMGTLHSBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387393 | |
| Record name | 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-44-5 | |
| Record name | 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
The compound has shown promise in biological studies due to its potential neuroleptic and tranquilizing activities . It is being investigated for its effects on the central and peripheral nervous systems.
Medicine:
In medicine, 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is being explored for its potential therapeutic applications, including its use as a stimulant of the nervous system and its neuroprotective properties .
Industry:
The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the nervous system . It is believed to modulate neurotransmitter activity, leading to its neuroleptic and tranquilizing effects. The compound may also interact with specific receptors and ion channels, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzo[c]chromen-6-one Derivatives
Substituent Effects on Activity
- Cholinesterase Inhibition: Halogenated Derivatives: Compounds like 3-(4-chloro-benzyloxy) exhibit strong acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, comparable to rivastigmine, likely due to enhanced hydrophobic interactions . Piperazine Hybrids: Replacement of indanone with chromene and introduction of a three-carbon spacer between the core and piperazine significantly boosted AChE inhibition .
- PDE2 Inhibition: Alkane Substituents: Derivatives with linear alkane chains (e.g., 2e with C₅) showed superior PDE2 inhibition (IC₅₀ ~34 μM) compared to hydroxylated analogs, suggesting that hydrophobic groups enhance binding to the PDE2 active site .
CNS Penetration :
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ether linkages (ethoxy) are more resistant to hydrolysis than ester or nitro groups, suggesting longer half-life for 3,4-diethoxy derivatives compared to nitro- or ester-containing analogs .
Research Findings and Implications
- Cholinesterase Inhibitors: Gulcan et al. (2014) demonstrated that tetrahydrobenzo[c]chromen-6-one derivatives inhibit AChE/BChE at nanomolar concentrations, with potency comparable to donepezil . Ethoxy groups may further optimize interactions with the catalytic anionic site (CAS) of AChE.
- PDE2 Inhibitors : Alkane-substituted derivatives (e.g., 2e) outperform hydroxylated analogs, highlighting the importance of hydrophobic substituents for PDE2 affinity . The diethoxy variant could leverage similar interactions while improving solubility.
- Structural Insights : Molecular docking studies suggest that substituent size and flexibility influence binding to PDE2’s hydrophobic pocket. Ethoxy groups, with moderate steric bulk, may achieve optimal fit .
Biological Activity
3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS Number: 6154-44-5) is a compound belonging to the class of benzo[c]chromen-6-ones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀O₄ |
| Molecular Weight | 288.34 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 463 °C |
| Flash Point | 205.9 °C |
1. Antioxidant Activity
Research indicates that derivatives of benzo[c]chromen-6-one exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- Study Findings : A study demonstrated that compounds similar to this compound showed IC₅₀ values in the low micromolar range for DPPH radical scavenging activity, indicating potent antioxidant capabilities .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. It has been shown to protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In vitro studies using HT-22 cells (a neuronal cell line) revealed that treatment with this compound significantly increased cell viability in the presence of neurotoxic agents like corticosterone . The protective effects were attributed to its ability to inhibit phosphodiesterase (PDE), which plays a role in neuroprotection.
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Research Findings : In a study assessing the anti-inflammatory activity of related benzo[c]chromen derivatives, it was found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .
The biological activities of this compound are largely attributed to its ability to modulate various signaling pathways:
- Inhibition of Phosphodiesterase : This leads to increased levels of cyclic AMP (cAMP), which is beneficial for neuronal survival and function.
- Scavenging Free Radicals : The structural features allow it to donate electrons and neutralize free radicals effectively.
- Modulation of Cytokine Production : By inhibiting key signaling pathways involved in inflammation.
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
